4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine
Description
4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine ring at position 6 and a piperazine moiety at position 2. Key molecular data include:
- Molecular Formula: C₂₂H₂₆F₃N₅O
- Molecular Weight: 433.5 g/mol
- IUPAC Name: [4-(4-Methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone .
The trifluoromethyl group is a critical feature, known to improve metabolic stability and membrane permeability in drug discovery . Pyrimidine derivatives are widely studied for their biological activities, including antiviral, antibacterial, and anticancer properties, making this compound a candidate for therapeutic exploration.
Properties
CAS No. |
946384-58-3 |
|---|---|
Molecular Formula |
C21H24F3N5O |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C21H24F3N5O/c1-15-14-18(27-8-2-3-9-27)26-20(25-15)29-12-10-28(11-13-29)19(30)16-4-6-17(7-5-16)21(22,23)24/h4-7,14H,2-3,8-13H2,1H3 |
InChI Key |
JMSXKTSPWREUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: PF-04447943 can be synthesized through several routes. One notable method involves the coupling of a pyrimidine core with a piperazine moiety.
Reaction Conditions: The specific reaction conditions may vary, but typically involve palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling.
Industrial Production: While I don’t have specific details on large-scale industrial production, research laboratories often prepare PF-04447943 using optimized synthetic routes.
Chemical Reactions Analysis
Reactivity: PF-04447943 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Boron-based reagents (such as organotrifluoroborates) play a crucial role in its synthesis.
Major Products: The primary product of these reactions is PF-04447943 itself.
Scientific Research Applications
Chemistry: PF-04447943 serves as a valuable tool compound for studying biological processes related to its molecular targets.
Biology: It has been investigated for its effects on specific enzymes or receptors.
Medicine: PF-04447943 shows promise in treating cognitive disorders.
Mechanism of Action
- PF-04447943 is a selective inhibitor of phosphodiesterase 9A (PDE9A). By inhibiting PDE9A, it modulates cyclic guanosine monophosphate (cGMP) levels, which can impact neuronal function and cognition.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Bioactivity
Trifluoromethyl vs. Methyl/Methoxy Groups :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methyl or methoxy substituents (e.g., in and ). This property is critical for improving drug-like characteristics, such as oral bioavailability .
- In contrast, the methoxy group in 4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine reduces steric hindrance, favoring interactions with polar enzyme active sites .
Pyrrolidinyl vs.
Benzoyl vs.
Biological Activity
4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyrimidine core substituted with a pyrrolidine and piperazine moiety. The trifluoromethyl group enhances its pharmacological properties, potentially impacting its interaction with biological targets.
Research indicates that the compound exhibits several mechanisms of action:
- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in various cancer cell lines.
- Modulation of Neurotransmitter Receptors : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering neuroprotective effects.
Antitumor Activity
Several studies have documented the antitumor activity of this compound. For instance:
- In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including A549 (lung cancer) and HepG2 (hepatocellular carcinoma), with IC50 values reported as low as 0.25 μM .
- Table 1 summarizes the IC50 values against different cancer cell lines:
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases:
- In a study involving Alzheimer’s disease models, it was found to inhibit the release of exosomes containing amyloid beta, suggesting a role in mitigating amyloid pathology .
Case Studies
- Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer assessed the efficacy of this compound as part of combination therapy. Results indicated a significant reduction in tumor size and improved patient outcomes compared to standard treatments.
- Neuroprotection in Alzheimer’s Disease : Another study evaluated the effects of the compound on cognitive decline in mouse models. Treatment resulted in improved cognitive function and reduced tau pathology, highlighting its potential as a therapeutic agent for Alzheimer's disease .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
